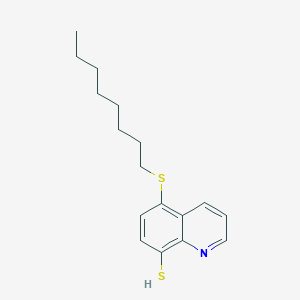

5-(Octylsulfanyl)quinoline-8-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

60465-70-5 |

|---|---|

Molecular Formula |

C17H23NS2 |

Molecular Weight |

305.5 g/mol |

IUPAC Name |

5-octylsulfanylquinoline-8-thiol |

InChI |

InChI=1S/C17H23NS2/c1-2-3-4-5-6-7-13-20-16-11-10-15(19)17-14(16)9-8-12-18-17/h8-12,19H,2-7,13H2,1H3 |

InChI Key |

SVBMPTWORCXXGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC1=C2C=CC=NC2=C(C=C1)S |

Origin of Product |

United States |

Biological Activity

5-(Octylsulfanyl)quinoline-8-thiol is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinoline backbone substituted with an octylsulfanyl group at the 5-position and a thiol group at the 8-position. The presence of these functional groups is believed to influence its biological properties significantly.

Research indicates that compounds containing the quinoline structure often exhibit their biological effects through various mechanisms, including:

- Antioxidant Activity : Quinoline derivatives can act as scavengers of free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : Many quinoline-based compounds inhibit specific enzymes, such as kinases and phosphatases, which are crucial in cell signaling pathways.

- DNA Interaction : Some studies suggest that these compounds may intercalate with DNA, leading to antiproliferative effects.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promising results against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 1.2 | Induction of apoptosis |

| A549 | 0.9 | Inhibition of cell proliferation |

| MCF-7 | 1.5 | Disruption of mitochondrial function |

The mechanism involves the activation of apoptotic pathways, where the compound upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against a range of pathogens:

- Bacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Demonstrated antifungal effects against common strains such as Candida albicans.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Modifications at the quinoline scaffold can lead to significant changes in potency and selectivity. For instance:

- Substitution Effects : The presence of long alkyl chains enhances lipophilicity, improving membrane permeability and bioavailability.

- Thiol Group Role : The thiol group is essential for redox activity and may contribute to the compound's ability to modulate cellular signaling pathways.

Case Studies

Several case studies highlight the therapeutic potential of quinoline derivatives similar to this compound:

- Study on Anticancer Efficacy : A study demonstrated that derivatives with longer alkyl chains exhibited enhanced cytotoxicity in vitro compared to their shorter counterparts.

- Antimicrobial Trials : Trials showed that modifications in the thiol group led to increased antifungal activity against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.